2-Thiophènecarboxamide

Vue d'ensemble

Description

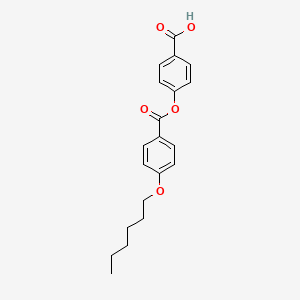

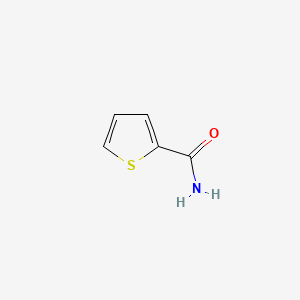

2-Thiophenecarboxamide is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including catalysis, medicine, and materials science. The compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The thiophene ring imparts unique electronic properties to the molecule, making it a valuable moiety in the design of functional materials and biologically active compounds.

Synthesis Analysis

The synthesis of 2-thiophenecarboxamide derivatives has been explored through various methods. For instance, a Zr-UiO-66 metal-organic framework (MOF) functionalized with thiophene-2-carboxamide was synthesized using a solvothermal procedure, demonstrating high thermal and chemical stability . Another study reported the synthesis of thiophene-2-carbohydrazide under microwave radiation conditions, showcasing a novel approach to creating amide tautomers . Additionally, the synthesis of N-glycosyl-thiophene-2-carboxamides was performed, highlighting the importance of the carbohydrate residue for biological activity .

Molecular Structure Analysis

The molecular structure of 2-thiophenecarboxamide derivatives has been extensively studied using various analytical techniques. X-ray diffraction (XRD) confirmed the endo-isomer amide structure of thiophene-2-carbohydrazide as the kinetically favored isomer . In another study, the crystal structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was determined, revealing intramolecular hydrogen bonding and centrosymmetric dimers in the crystal packing . The conformational analysis of N-glycosyl-thiophene-2-carboxamides was investigated, with X-ray crystal structural analysis showing that the pyranose rings adopted 4C1 conformations .

Chemical Reactions Analysis

2-Thiophenecarboxamide derivatives have been shown to participate in various chemical reactions. The Zr-UiO-66 MOF functionalized with thiophene-2-carboxamide catalyzed the regioselective ring-opening reaction of epoxides with amines, exhibiting significant yields and wide substrate scope . The study of thiophene-2-carbohydrazide revealed its prototropic tautomerization, which is a type of isomerization where a proton is transferred within the molecule . Furthermore, the anion complexation properties of thiophene-2,4- and -2,5-biscarboxamides were investigated, showing their potential as anion receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiophenecarboxamide derivatives have been characterized in several studies. The Zr-UiO-66 MOF functionalized with thiophene-2-carboxamide displayed a high BET surface area, indicating its potential as a heterogeneous catalyst . The vibrational properties of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide were studied using FTIR and FT-Raman spectroscopy, providing insights into the thioamide bands . The thermal behavior and kinetic analysis of thiophene-2-carbohydrazide were determined using FWO and KAS isoconversional kinetic methods .

Applications De Recherche Scientifique

Activité anticancéreuse

Une nouvelle série de dérivés de la thiophène-2-carboxamide a été conçue et synthétisée pour son activité anticancéreuse potentielle . Ces composés ont été évalués pour leur activité cytotoxique in vitro par la méthode MTT . Parmi les composés testés, le dérivé avec un cycle phényle 4-Cl a montré une activité inhibitrice puissante contre MCF-7, K562, HepG2 et MDA-MB-231 .

Propriétés antioxydantes

Les dérivés de la thiophène-2-carboxamide ont également été étudiés pour leurs propriétés antioxydantes . En particulier, les dérivés de la 3-amino thiophène-2-carboxamide ont promu la plus forte activité antioxydante avec un pourcentage d'inhibition allant de 62,0% à 46,9% . D'autre part, les dérivés de la 3-hydroxy thiophène-2-carboxamide ont montré un pourcentage d'inhibition modéré de 54,9% à 28,4%, et les dérivés de la 3-méthyl thiophène-2-carboxamide ont montré la plus faible activité antioxydante de 22,9% à 12,0% .

Activité antibactérienne

Les dérivés de la thiophène-2-carboxamide ont montré une activité antibactérienne significative . Par exemple, l'un des dérivés a enregistré l'indice d'activité le plus élevé par rapport à l'ampicilline contre deux bactéries Gram-positives pathogènes (Staphylococcus aureus et Bacillus subtilis) et deux bactéries Gram-négatives pathogènes (Escherichia coli et Pseudomonas aeruginosa) .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été réalisées pour les dérivés de la thiophène-2-carboxamide . Ces études aident à comprendre les interactions entre les résidus d'acides aminés de l'enzyme et les composés . Par exemple, les composés 3b et 3c ont montré le score de liaison le plus élevé avec la protéine 2AS1 .

Théorie de la fonctionnelle de la densité (DFT)

Les propriétés moléculaires et électroniques des dérivés de la thiophène-2-carboxamide ont été étudiées en utilisant la théorie de la fonctionnelle de la densité (DFT) . Ces études ont révélé que les dérivés aminés ont la plus grande lacune d'énergie HOMO-LUMO, tandis que les dérivés méthyles étaient les plus faibles .

Stratégie de synthèse

Une stratégie de synthèse pour la synthèse de dérivés de la thiophène-2-carboxamide substitués par des groupes hydroxyle, méthyle et amino en position 3 a été proposée . Cette stratégie comprend la cyclisation des dérivés précurseurs d'acrylate d'éthyle 2-arylazo-3-mercapto-3-(phénylamino), de dérivés de 2-acétyl-2-arylazo-thioacétanilide et de dérivés de N-aryl-2-cyano-3-mercapto-3-(phénylamino)acrylamide avec du N-(4-acétylphényl)-2-chloroacétamide dans de l'éthoxyde de sodium alcoolique .

Mécanisme D'action

Target of Action

The primary targets of 2-Thiophenecarboxamide are Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are both essential for RNA, DNA, and Lipids biosynthesis pathways . These enzymes present a fascinating opportunity for anti-mycobacterial drug discovery .

Mode of Action

2-Thiophenecarboxamide interacts with its targets, PanK and PyrG, by inhibiting their activities . This inhibition is achieved through the action of an active metabolite of 2-Thiophenecarboxamide, which is activated by EthA monooxygenase .

Biochemical Pathways

The inhibition of PanK and PyrG by 2-Thiophenecarboxamide affects the biosynthesis pathways of RNA, DNA, and lipids . This results in the inhibition of Mycobacterium tuberculosis (Mtb) growth and survival, thereby presenting a novel multitarget therapy approach .

Pharmacokinetics

The activation of 2-thiophenecarboxamide by etha monooxygenase suggests that it may be metabolized in the body .

Result of Action

The result of 2-Thiophenecarboxamide’s action is the inhibition of Mtb growth and survival . By inhibiting the activities of PanK and PyrG, 2-Thiophenecarboxamide disrupts the biosynthesis pathways of RNA, DNA, and lipids, which are essential for the growth and survival of Mtb .

Action Environment

Factors such as the presence of etha monooxygenase, which activates 2-thiophenecarboxamide, may play a role in its action .

Safety and Hazards

Orientations Futures

2-Thiophenecarboxamide derivatives have been incorporated into new pharmaceutical and chemical compounds tested as anti-inflammatory agents . The double functionality of carboxamide/thiophene derivatives drives the study of the structural properties of both 2-thiophenecarboxamides and 2-thiophenecarbamates derivatives in an attempt to elucidate the structure/activity relationships involved in their pharmacological activity .

Propriétés

IUPAC Name |

thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPQNAWGQXKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206849 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5813-89-8 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)